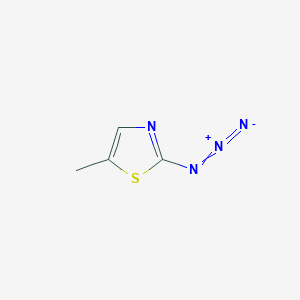

2-Azido-5-methyl-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N4S |

|---|---|

Molecular Weight |

140.17 g/mol |

IUPAC Name |

2-azido-5-methyl-1,3-thiazole |

InChI |

InChI=1S/C4H4N4S/c1-3-2-6-4(9-3)7-8-5/h2H,1H3 |

InChI Key |

YMDCKFVKGIHAKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Azido 5 Methyl 1,3 Thiazole

Intramolecular Rearrangements and Isomerism

Beyond cycloaddition reactions, 2-azido-5-methyl-1,3-thiazole (B6229818) can potentially undergo intramolecular rearrangements, a common trait for azido-heterocycles. One such possibility is the thermal or photochemical rearrangement to form a tetrazole-fused system, specifically tetrazolo[5,1-b]thiazole. This type of ring-chain tautomerism is a known phenomenon in azido-azine systems, where the azide (B81097) group can cyclize onto the adjacent nitrogen atom of the heterocyclic ring. The equilibrium between the open-chain azido (B1232118) form and the fused tetrazole form is often influenced by factors such as temperature, solvent polarity, and the electronic nature of the substituents on the thiazole (B1198619) ring. However, detailed studies on the specific equilibrium and kinetics of this rearrangement for this compound are not widely reported.

Azido-Tetrazole Tautomerism in the 2-Azidothiazole (B1280892) System

A defining feature of 2-azidoazoles, including this compound, is the existence of a ring-chain tautomeric equilibrium between the open-chain azido form and the fused-ring tetrazole form (thiazolo[2,3-e]tetrazole). researchgate.netresearchgate.net This equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and the physical phase of the compound. nih.govscience.gov Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the parameters that govern this isomerization. nih.govresearchgate.net The transformation from the azide to the tetrazole isomer is initiated by the overlap of "pi-atomic orbitals" rather than a simple electrostatic attraction. researchgate.net In many instances, laboratory attempts to synthesize 2-azidothiazole result predominantly in the isolation of its more stable tetrazole isomer. researchgate.net The formation of an additional aromatic ring in the tetrazole tautomer contributes to its increased stability compared to the azide form. rsc.org

The position of the azido-tetrazole equilibrium is significantly dictated by the electronic properties of substituents on the thiazole ring. nih.gov A general principle has been established through experimental and theoretical studies:

Electron-donating groups (EDGs) , such as -NH₂ and -OH, tend to stabilize the tetrazole isomer, shifting the equilibrium to the fused-ring side. nih.govresearchgate.net The methyl group at the C5 position of this compound acts as an electron-donating group, thus favoring the formation of the corresponding thiazolo[2,3-e]tetrazole.

Electron-withdrawing groups (EWGs) , such as -NO₂ and -CN, have the opposite effect, stabilizing the azido isomer and shifting the equilibrium to the open-chain side. nih.govresearchgate.netacs.org In some cases where strong EWGs are present, the tetrazole isomer may not be obtained at all. nih.gov

The position of the substituent also plays a crucial role. Studies indicate that a substituent at the C5 position of the thiazole ring has a more pronounced effect on the equilibrium than a substituent at the C4 position. nih.gov The charge density on specific nitrogen atoms and the rearrangement of bond lengths and angles during cyclization are decisive parameters determining the equilibrium's position. nih.gov

Table 1: Effect of Substituent Type on Azido-Tetrazole Equilibrium in Azidothiazoles

| Substituent Type | Position on Thiazole Ring | Favored Tautomer | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -NH₂, -OH) | C4 or C5 | Tetrazole | nih.govresearchgate.net |

| Electron-Withdrawing (e.g., -NO₂, -CN) | C4 or C5 | Azide | nih.govresearchgate.netacs.org |

The polarity of the solvent is a key external factor that can modulate the tautomeric balance. The equilibrium is solvent-dependent, with studies consistently showing that an increase in solvent polarity favors the tetrazole isomer. researchgate.netacs.orgresearchgate.net Conversely, the azido form is disfavored as solvent polarity increases. acs.org This phenomenon is attributed to the significant difference in dipole moments between the two tautomers; the tetrazole isomer generally possesses a much larger dipole moment. researchgate.net Therefore, polar solvents preferentially solvate and stabilize the more polar tetrazole form, shifting the equilibrium accordingly. For example, the equilibrium constant (KT) for tautomerization is generally highest in nonpolar solvents. researchgate.net

Table 2: Influence of Solvent Polarity on Tautomeric Equilibrium

| Solvent Polarity | Favored Isomer | Rationale | Reference |

|---|---|---|---|

| Increasing Polarity (e.g., moving from CCl₄ to H₂O) | Tetrazole | Greater stabilization of the more polar tetrazole tautomer. | researchgate.netacs.org |

| Decreasing Polarity (Nonpolar solvents) | Azide | Lower stabilization of the polar tetrazole tautomer. | researchgate.net |

Thermal Decomposition and Ring Cleavage Pathways of Azidoazoles

Azidoazoles are energetic compounds, and their thermal stability is a critical consideration. The thermal decomposition of related sulfonyl azides and azido-triazines can be highly exothermic, indicating a potential for explosive behavior under certain conditions. scispace.com

Direct irradiation of 2-azido-1,3-thiazole in a non-polar solvent like toluene (B28343) can lead to the formation of an intermediate nitrene. This highly reactive species can subsequently induce ring opening of the thiazole moiety, resulting in the formation of polymeric materials. researchgate.net In contrast, 5-azido-4-trifluoromethyl-1,3-thiazoles have been noted to be considerably more stable than their 1,3-oxazole counterparts, which can decompose even at room temperature. scielo.org.pe This suggests that the thiazole ring imparts a degree of stability to the azido group compared to other azole systems. The decomposition pathway often involves the elimination of molecular nitrogen, a thermodynamically favorable process that drives the reaction. scielo.org.pe The cleavage of the ring can lead to the formation of cyano-substituted heterodienes or other fragmented species. umich.edu

Nucleophilic and Electrophilic Reactivity at the Thiazole Ring

The thiazole ring in this compound is an aromatic system with distinct sites for electrophilic and nucleophilic attack. fabad.org.tr The presence of the sulfur and nitrogen heteroatoms, along with the azido and methyl substituents, influences the electron density distribution around the ring. Generally, for thiazoles, electrophilic substitution reactions occur preferentially at the C5 position, which is the most electron-rich carbon, followed by the C4 position. fabad.org.tr Conversely, nucleophilic substitution is most common at the C2 position. fabad.org.tr The thiazole ring can participate in a wide array of reactions, including cycloadditions, arylations, and various transformations. researchgate.netmdpi.comnih.gov

A significant synthetic application of 2-azidothiazoles, including the 5-methyl derivative, is their reaction with compounds containing an activated methylene (B1212753) group (e.g., β-ketoesters like ethyl acetoacetate (B1235776) or β-diketones). tandfonline.comresearchgate.net This transformation is typically carried out under base-catalyzed conditions, using bases such as sodium methoxide (B1231860) or potassium carbonate. researchgate.net The reaction proceeds via a cyclocondensation mechanism to furnish 1,2,3-triazole derivatives. Specifically, the activated methylene compound acts as the nucleophile, attacking the terminal nitrogen of the azide group, which leads to the formation of a new five-membered triazole ring. This method provides a direct route to 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids and related structures, which are of interest for their potential applications. tandfonline.com

While the C2 position is dominated by the azido-tetrazole equilibrium and reactions of the azido group, the C4 and C5 positions of the thiazole ring are susceptible to other substitution reactions. The electron density calculations for the thiazole nucleus indicate that electrophilic attack is most likely to occur at the C5 position. fabad.org.tr The presence of the methyl group at C5 in this compound would further activate this position towards electrophiles, while also providing steric hindrance. Reactions at the C4 position are also possible, although generally less favored than at C5. fabad.org.tr The introduction of substituents at these positions can be used to modulate the electronic properties and, consequently, the chemical reactivity of the entire molecule, including the azido-tetrazole tautomerism. nih.gov For instance, lithiation can be used to introduce substituents at specific positions, although this often requires blocking groups to direct the reaction regioselectively. umich.edursc.org

Photochemical Reactivity of Azido-Thiazole Species

The photochemistry of azido-thiazoles is a rich field, characterized by the light-induced extrusion of dinitrogen (N₂) from the azido group to form a highly reactive nitrene intermediate. This nitrene can then engage in various intramolecular and intermolecular reactions. Direct irradiation of 2-azido-1,3-thiazole derivatives in the absence of a trapping agent can lead to ring-opening of the thiazole nucleus, often resulting in polymerization. researchgate.net However, when the irradiation is carried out in the presence of suitable substrates, such as alkenes, valuable intermolecular reactions like aziridination can be achieved with good efficiency. researchgate.netnih.govacs.org

A significant application of the photochemical reactivity of 2-azido-thiazole species is the aziridination of electron-rich double bonds, such as those found in enol ethers. researchgate.netresearchgate.net This reaction proceeds through the photochemical generation of a 2-thiazolylnitrene, which then adds across the double bond of the enol ether to form a three-membered aziridine (B145994) ring.

The general reaction mechanism involves the irradiation of a solution containing the 2-azido-thiazole and the enol ether. The energy from the light source, typically a high-pressure mercury lamp, excites the azide, leading to the loss of a nitrogen molecule and the formation of the singlet nitrene. This electrophilic nitrene species is then trapped by the enol ether to yield the corresponding N-(1,3-thiazol-2-yl)aziridine. researchgate.net

While specific research detailing the photochemical aziridination of enol ethers with this compound is not extensively documented in the reviewed literature, the reactivity is expected to be analogous to that of the parent compound, 2-azido-1,3-thiazole. The presence of the methyl group at the 5-position of the thiazole ring is not anticipated to fundamentally alter the reaction pathway, although it may influence the reaction rates and yields due to its electronic and steric effects.

Detailed research on the photochemical reaction of 2-azido-1,3-thiazole with various enol ethers has demonstrated good yields and, in some cases, high diastereoselectivity. researchgate.net For instance, the reaction with acyclic enol ethers like butyl vinyl ether proceeds efficiently. In the case of cyclic enol ethers such as 3,4-dihydro-2H-pyran, the corresponding aziridine is also formed. A notable example of diastereoselectivity is observed in the reaction with 1-(6-methyl-3,4-dihydro-2H-pyran-2-yl)ethanone, which results in the formation of a single diastereomer. researchgate.net

The table below summarizes the reported yields for the photochemical aziridination of various enol ethers with the parent compound, 2-azido-1,3-thiazole. It is reasonable to expect that this compound would afford the corresponding aziridines under similar conditions, although the specific yields may differ.

| Enol Ether Substrate | Corresponding Aziridine Product from 2-Azido-1,3-thiazole | Reported Yield (%) |

|---|---|---|

| Butyl vinyl ether | 1-(1,3-Thiazol-2-yl)-2-butoxyaziridine | 65 |

| 3,4-Dihydro-2H-pyran | 1-(1,3-Thiazol-2-yl)-1-azabicyclo[4.1.0]heptane | 70 |

| 2,3-Dihydrofuran | 1-(1,3-Thiazol-2-yl)-1-azabicyclo[3.1.0]hexane | 68 |

| 1-(6-Methyl-3,4-dihydro-2H-pyran-2-yl)ethanone | (1RS,3RS,6SR)-1-[1-(1,3-Thiazol-2-yl)-6-methyl-1-azabicyclo[4.1.0]heptan-3-yl]ethanone | 72 |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-Azido-5-methyl-1,3-thiazole (B6229818), offering detailed information about the hydrogen and carbon environments within the molecule.

High-resolution 1H and 13C NMR are instrumental in defining the primary structure of the compound. The expected chemical shifts are influenced by the electronic effects of the azide (B81097) group and the heterocyclic thiazole (B1198619) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. It is expected to display signals for the three carbons of the thiazole ring and the carbon of the methyl group. The C2 carbon, directly attached to the electron-withdrawing azide group, is predicted to be the most deshielded. The chemical shifts of C4 and C5 are also characteristic of the thiazole ring, with the C5 carbon being influenced by the attached methyl group. rsc.orgrsc.orgexcli.de

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (C4-H) | ~7.0-7.5 | Singlet |

| ¹H (CH₃) | ~2.3-2.5 | Singlet |

| ¹³C (C2) | ~160-170 | - |

| ¹³C (C4) | ~125-135 | - |

| ¹³C (C5) | ~130-140 | - |

| ¹³C (CH₃) | ~15-20 | - |

Two-dimensional (2D) NMR techniques are vital for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): While there are no direct proton-proton couplings expected in the thiazole ring of this specific molecule, COSY can be used to confirm the absence of such couplings and to check for any long-range interactions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate the proton signals with the directly attached carbon atoms. It would definitively link the C4-H proton signal to the C4 carbon signal and the methyl protons to the methyl carbon.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The azide group has a very strong and characteristic asymmetric stretching vibration (νas) that appears in a relatively clean region of the infrared spectrum, typically between 2100 and 2200 cm⁻¹. nih.govresearchgate.netacs.org This intense absorption is a key diagnostic feature for the presence of the azide functionality. A weaker symmetric stretching vibration (νs) is expected at a lower frequency, often around 1200-1300 cm⁻¹. The bending vibration of the azide group is typically observed at lower wavenumbers. In some cases, Fermi resonance can cause a splitting of the asymmetric stretching band. nih.gov

The FT-IR and Raman spectra will also display a series of bands corresponding to the vibrations of the thiazole ring and the methyl substituent. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1650 cm⁻¹ region. chemicalbook.comcore.ac.uk The C-H stretching of the thiazole ring proton and the methyl group will be observed in the 2900-3100 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the ring and its substituents will appear in the fingerprint region (below 1500 cm⁻¹). chemicalbook.comcore.ac.ukunisa.it

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2100-2200 | Strong |

| Thiazole Ring | C=N / C=C Stretch | ~1500-1650 | Medium-Strong |

| C-H (Aromatic) | Stretch | ~3000-3100 | Medium |

| C-H (Methyl) | Stretch | ~2900-3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. wikipedia.orgnih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. By providing an exact mass measurement with a high degree of accuracy, HRMS distinguishes the target compound from other molecules with the same nominal mass. This technique is crucial for verifying the successful synthesis of the compound and for its unambiguous identification in complex mixtures. Although specific HRMS data for this compound is not detailed in the provided search results, the use of mass spectrometry for characterizing related azide-modified thiazole derivatives is a common practice. beilstein-journals.orgresearchgate.net For instance, the structure of novel thiadiazole-triazole hybrid molecules, synthesized from an azido-thiadiazole precursor, was confirmed by mass spectrometry, which was in agreement with their molecular formulas. biointerfaceresearch.com

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. When subjected to collision-induced dissociation, the parent ion of this compound will break apart in a predictable manner, yielding a unique fingerprint of fragment ions. The fragmentation of the azido (B1232118) group and the thiazole ring provides key insights into the compound's connectivity. While a detailed fragmentation analysis for this specific compound is not available in the provided results, the general principles of mass spectrometry suggest that characteristic losses, such as the neutral loss of N₂ from the azide moiety, would be expected. The study of fragmentation patterns is a standard method for the structural elucidation of newly synthesized compounds, as demonstrated in the characterization of related heterocyclic systems. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction studies on related thiazole derivatives have provided detailed insights into their molecular geometries. For example, the crystal structures of several 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been determined, confirming their chemical structures. nih.gov In a study of two isostructural thiazole derivatives, the molecules were found to be essentially planar, with the exception of a fluorophenyl group oriented perpendicularly to the main molecular plane. mdpi.com Such analyses for this compound would clarify the planarity of the thiazole ring and the orientation of the azido and methyl substituents.

The packing of molecules in a crystal lattice is governed by various non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to study these intermolecular interactions. In related heterocyclic systems, such as those containing 1,2,3-triazole rings synthesized from azido-thiazoles, π-π stacking interactions have been observed. researchgate.net The crystal structure of a compound containing both 1,3,4-thiadiazole (B1197879) and 1,3-thiazole rings was consolidated by C-H···N hydrogen bonds and π-π stacking. iucr.org For this compound, an X-ray crystallographic study would likely reveal similar intermolecular forces influencing its solid-state architecture.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the molecular environment.

UV-Vis spectroscopy of azido-substituted heterocycles typically shows characteristic absorption bands. For example, 2-azido-1-methylimidazole exhibits a λₘₐₓ at 254 nm in its acidic form and 258 nm in its basic form. acs.org Similarly, azide-modified thiazole-based reporter molecules have been developed that absorb in the UV region. beilstein-journals.orgresearchgate.net The electronic absorption spectrum of a triazene (B1217601) derived from an azido-triazolium salt showed a single band in the UV region, which exhibited negative solvatochromism, shifting to longer wavelengths in less polar solvents. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 2-Azido-5-methyl-1,3-thiazole (B6229818). These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for studying reaction mechanisms, such as the characteristic transformations of azido-substituted heterocycles. For 2-azido-thiazoles, a key reaction is the thermally or photochemically induced intramolecular cyclization, leading to a ring-chain tautomerism between the azide (B81097) form and a fused tetrazole ring. researchgate.netmdpi.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), can be employed to model this isomerization process. researchgate.net Such studies allow for the location of transition states and the calculation of activation energy barriers for the cyclization. Theoretical investigations have shown that the energy barriers for the cyclization of azidoazoles are typically in the order of 100 kJ·mol⁻¹. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen atom of the azido (B1232118) group onto the nitrogen atom of the thiazole (B1198619) ring. DFT can map the potential energy surface of this reaction, identifying the lowest energy path from the this compound reactant to the thiazolo[2,3-e]tetrazole product.

Furthermore, DFT is utilized to explore other reactions, such as 1,3-dipolar cycloadditions, where the azido group acts as a 1,3-dipole. Calculations can predict the regioselectivity and stereoselectivity of these reactions, providing crucial insights for synthetic applications.

Ab initio calculations, which are based on first principles without empirical parameters, provide high-accuracy data on molecular energies and structures. These methods are crucial for determining the relative stability of different isomers and conformers of this compound.

The primary focus of such calculations is the azido-tetrazole equilibrium. High-level ab initio methods can accurately compute the energies of both the open-chain azido isomer and the fused tetrazole ring isomer. researchgate.net Studies on related 2-azido-azoles have shown that the relative stability is highly dependent on the electronic nature of the heterocyclic ring and the presence of substituents. researchgate.net For 2-azido-thiazole, the azido form is generally more stable than the fused tetrazole tautomer, but the energy difference is often small enough to allow for an equilibrium to exist. researchgate.netresearchgate.net The methyl group at the C5 position is expected to have a minor electronic influence on this equilibrium.

These calculations also help in understanding the E/Z isomerism of the azido group itself and can be extended to analyze the effects of different solvents on isomer stability using models like the Self-Consistent Reaction Field (SCRF). researchgate.netresearchgate.net

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. For this compound, MD simulations can be used to explore the rotational freedom of the C2-N3 bond and the conformational preferences of the azido group relative to the thiazole ring. dtic.mil

Simulations can reveal how the molecule behaves in different solvents, showing the formation of solvent shells and specific intermolecular interactions like hydrogen bonds, which can influence conformational equilibrium and reactivity. In the context of drug design, MD simulations are used to model the interaction of a ligand with a biological target, such as an enzyme or receptor, providing information on binding stability and conformational changes upon binding. nih.gov

Furthermore, excited-state MD simulations can model photochemical reactions, such as the dissociation of the azido group into a nitrene and molecular nitrogen, by tracking the atomic motions and electronic state transitions over time. diva-portal.org For physical property prediction, MD simulations of the molecule in a condensed phase can be used to estimate properties like density and heat of vaporization. dtic.mil

Aromaticity Analysis using Computational Indices (e.g., NICS(1), AIM)

The aromaticity of the thiazole ring in this compound is a key determinant of its stability and reactivity. Computational chemistry offers several indices to quantify this property.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (Bq) at the center of the ring and computing the magnetic shielding. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. researchgate.net NICS(1), calculated 1 Å above the ring plane, is often considered a reliable measure. For the parent thiazole, NICS(1) calculations confirm its aromatic character. The introduction of substituents like the azido and methyl groups can modulate this aromaticity through their inductive and resonance effects. researchgate.net

Atoms in Molecules (AIM) theory provides another method to analyze aromaticity by examining the topology of the electron density. researchgate.net The properties of bond critical points (BCPs) within the ring can give insights into the degree of electron delocalization. The azido-tetrazole tautomerism is directly linked to aromaticity; the cyclization of the azido group disrupts the aromaticity of the original thiazole ring to form the fused, less aromatic thiazolo[2,3-e]tetrazole system. researchgate.net

| Computational Index | Methodology | Typical Application and Interpretation |

|---|---|---|

| NICS(1) | Calculates magnetic shielding 1 Å above the ring center (GIAO-DFT method). | Negative values (e.g., -5 to -15 ppm) indicate aromaticity. Used to compare the aromatic character of the thiazole ring with different substituents or in its azide vs. tetrazole form. researchgate.net |

| AIM (Atoms in Molecules) | Analyzes the topology of the electron density (ρ(r)) to find bond critical points (BCPs). | Properties of BCPs, like electron density and its Laplacian, reveal the nature of chemical bonds and the extent of electron delocalization within the ring. researchgate.net |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be performed with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT, is the standard for predicting ¹H and ¹³C NMR spectra. By calculating the magnetic shielding for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. This is then compared to experimental data to confirm structural assignments. For this compound, calculations would predict the chemical shifts for the C4-H proton, the methyl protons, and the three distinct carbon atoms of the thiazole ring.

IR Spectroscopy: The simulation of infrared (IR) spectra involves calculating the vibrational frequencies and their corresponding intensities. After optimizing the molecular geometry to find a minimum on the potential energy surface, a frequency calculation is performed. The resulting vibrational modes are often scaled by an empirical factor to better match experimental data. For this compound, the most characteristic calculated vibration would be the strong asymmetric stretch of the azido (N₃) group, typically predicted to appear around 2100-2150 cm⁻¹. Other key vibrations include C-H stretching, C=N and C=C ring stretching, and methyl group deformations. Comparing the computed spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions.

| Spectroscopy Type | Key Feature | Typical Predicted Range (Computational) | Correlation with Experiment |

|---|---|---|---|

| IR | Azide (N₃) Asymmetric Stretch | ~2120-2160 cm⁻¹ | Corresponds to a very strong, sharp peak in the experimental spectrum, confirming the presence of the azido group. |

| ¹H NMR | Thiazole Ring Proton (H4) | δ 7.0-7.5 ppm | Aids in confirming the substitution pattern on the thiazole ring. |

| ¹³C NMR | Azide-bearing Carbon (C2) | δ 150-160 ppm | Helps to unambiguously assign the carbon skeleton and verify the position of the azido substituent. |

Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and kinetic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. wikipedia.orgyoutube.com For a single molecule such as this compound, the characteristics of these frontier orbitals are crucial for understanding its electronic behavior.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is directly related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor; its energy level is associated with the electron affinity and electrophilicity of the molecule. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), would be used to determine the energies of these orbitals and their spatial distribution. The presence of the electron-withdrawing azido group (-N₃) and the electron-donating methyl group (-CH₃) on the thiazole ring significantly influences the electronic density and the energy levels of the frontier orbitals compared to the unsubstituted thiazole. The azido group is expected to lower the energy of both the HOMO and LUMO, while the methyl group would raise them.

Electronic transitions, such as those observed in UV-Visible spectroscopy, are often described in terms of the excitation of an electron from an occupied orbital to an unoccupied one. The most significant of these is typically the HOMO→LUMO transition. The energy required for this transition is related to the HOMO-LUMO gap, providing a theoretical basis for understanding the molecule's absorption spectrum. Computational methods like Time-Dependent DFT (TD-DFT) are employed to calculate the electronic absorption spectra, predicting the maximum absorption wavelength (λmax) and the oscillator strength of these transitions.

A theoretical FMO analysis for this compound would yield data similar to that presented in the illustrative table below.

Interactive Table: Illustrative FMO Parameters for this compound

| Parameter | Representative Value (eV) | Significance |

| EHOMO | -6.5 | Related to ionization potential and nucleophilicity |

| ELUMO | -1.2 | Related to electron affinity and electrophilicity |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

Note: The values in this table are illustrative and represent the type of data generated from a computational analysis. They are not based on published experimental or theoretical results for this compound.

Solvation Models and Environmental Effects on Chemical Equilibria

The chemical behavior and properties of a molecule can be significantly altered by its environment, particularly the solvent. Solvation models are computational methods designed to account for the effects of a solvent on a solute's structure, stability, and reactivity. For this compound, these models are essential for understanding its behavior in solution, especially concerning chemical equilibria such as the tautomerism between the azide and the fused tetrazole forms (thiazolo[2,3-d]tetrazole). The polarity of the solvent can shift this equilibrium, favoring one tautomer over the other.

To quantitatively predict the influence of solvents on chemical equilibria, sophisticated computational techniques like the Self-Consistent Reaction Field (SCRF) method and Monte Carlo-Free Energy Perturbation (MC-FEP) are employed.

The Self-Consistent Reaction Field (SCRF) is a widely used continuum solvation model. It treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. The solute is placed in a cavity within this dielectric, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a "reaction field" that interacts with the solute, leading to a stabilization of the system. This process is iterated until self-consistency is achieved. SCRF models, such as the Polarizable Continuum Model (PCM), are computationally efficient for calculating the free energy of solvation and predicting how solvent polarity affects tautomeric equilibria.

Monte Carlo-Free Energy Perturbation (MC-FEP) is a more rigorous and computationally intensive approach based on statistical mechanics that uses an explicit representation of solvent molecules. wikipedia.orgarxiv.org In this method, the free energy difference between two states (e.g., the azide and tetrazole tautomers in solution) is calculated by simulating a non-physical, gradual transformation ("perturbation") from one state to the other. wikipedia.org Monte Carlo simulations are used to sample a vast number of molecular configurations of the solute and surrounding solvent molecules to calculate the ensemble average required by the Zwanzig equation, which relates the free energy difference to the potential energy difference between the two states. wikipedia.org

Studies on the parent compound, 2-azido-1,3-thiazole, have shown that such computational methods can effectively predict solvent-induced changes in the azido-tetrazole equilibrium. These calculations demonstrated that the azido form is increasingly disfavored as solvent polarity increases. It is expected that similar studies on this compound would allow for a detailed analysis of how the interplay between the electronic effects of the 5-methyl substituent and the solvent environment dictates its structural and chemical properties in solution.

Advanced Applications and Role As a Precursor in Diverse Research Fields

Building Blocks for Complex Heterocyclic Architectures

The unique chemical structure of 2-azido-5-methyl-1,3-thiazole (B6229818), featuring both a reactive azido (B1232118) group and a stable thiazole (B1198619) ring, positions it as a valuable precursor in the synthesis of more complex molecules. Thiazole derivatives are recognized as crucial building blocks for creating diverse heterocyclic architectures, finding applications in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net The thiazole ring itself is a five-membered heterocyclic system containing sulfur and nitrogen atoms, which imparts specific reactivity and electronic properties to the molecule. ontosight.aiorientjchem.org

2-Azido-1,3-thiazoles serve as key starting materials for the synthesis of 1,2,3-triazole derivatives. sci-hub.se The azido group readily participates in cycloaddition reactions, a cornerstone of "click chemistry," to form the stable five-membered triazole ring. nih.goviyte.edu.tr A primary method for this transformation is the [3+2] cycloaddition, where the three nitrogen atoms of the azide (B81097) react with a two-atom component (like an alkyne) to construct the heterocyclic core. organic-chemistry.orgnih.gov

Research has demonstrated that 2-azido-1,3-thiazole undergoes 1,3-dipolar cycloaddition with alkynes such as (trimethylsilyl)acetylene to produce 1-heteroaryl-4-trimethylsilyl-1,2,3-triazoles in high yields. rsc.org Similarly, reactions of 2-azido-1,3-thiazole with β-keto esters like ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate, in the presence of a base like potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO), successfully yield the corresponding 1,2,3-triazole ring. researchgate.netresearchgate.net These reactions highlight a reliable pathway to generate thiazole-substituted triazole systems, which are themselves important scaffolds in medicinal chemistry. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Citation |

| 2-Azido-1,3-thiazole | (Trimethylsilyl)acetylene | 1-(1,3-Thiazol-2-yl)-4-(trimethylsilyl)-1,2,3-triazole | rsc.org |

| 2-Azido-1,3-thiazole | Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | Ethyl 1-(1,3-thiazol-2-yl)-5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylate | researchgate.netresearchgate.net |

| 2-Azido-1,3,4-thiadiazoles | Ethyl acetoacetate (B1235776) | 1-(1,3,4-Thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | researchgate.net |

The utility of this compound extends to its role as a precursor for polyfunctionalized triazoles. The cycloaddition reactions used to form the triazole ring can accommodate a wide variety of substituents on the reaction partner, leading to a diverse array of functionalized products. For instance, the reaction of 2-azido-1,3,4-thiadiazoles with ethyl acetoacetate results in 1,2,3-triazole-4-carboxylic acid derivatives. researchgate.net These carboxylic acid derivatives are considered versatile polyfunctional building blocks, suitable for further chemical modifications to construct more complex molecules, including annulated (fused-ring) 1,2,3-triazoles. researchgate.net

The synthesis of these highly substituted triazoles is often achieved through methods like the Dimroth reaction or catalyst-free [3+2] cycloaddition of organic azides with electron-withdrawing group-functionalized acetylenes. researchgate.net The resulting polyfunctionalized triazoles are valuable in drug discovery and the development of novel chemical entities. organic-chemistry.orgresearchgate.net

The 1,3-thiazole ring is a foundational component in a general synthetic strategy known as the "Thiazole-Aldehyde Synthesis". orgsyn.orgorgsyn.org This methodology leverages the stability of the thiazole ring under various reaction conditions and its facile, three-step conversion into a formyl group (an aldehyde). orgsyn.orgorgsyn.org In this context, the thiazole moiety acts as a "masked formyl group" or a formyl anion equivalent. orgsyn.orgorgsyn.org

The most prominent reagent used in this strategy is 2-trimethylsilylthiazole (2-TST), which reacts readily with electrophiles like aldehydes to achieve one-carbon chain homologation. orgsyn.orgorgsyn.org This approach has been successfully applied to the synthesis of chiral polyhydroxylated aldehydes and other complex molecules. orgsyn.orgorgsyn.org While the Thiazole-Aldehyde Synthesis demonstrates the utility of the thiazole core as a versatile precursor, the specific use of this compound within this named strategy is not explicitly detailed in available research. However, the fundamental stability and reactivity of its thiazole ring are consistent with the principles that make thiazoles in general valuable synthetic building blocks. nih.govorgsyn.org

Materials Science and Optoelectronics

The thiazole heterocycle is increasingly recognized for its potential in materials science, particularly in the development of organic materials with tailored optoelectronic properties. ontosight.ai Thiazole is considered an electron-accepting heterocycle due to the electron-withdrawing nature of its imine (C=N) bond, making it a valuable component in organic semiconductors. researchgate.net

Thiazole-based compounds have been extensively investigated for their applications in organic electronic devices. researchgate.net Derivatives incorporating thiazole, bithiazole, and thiazolo[5,4-d]thiazole (B1587360) have shown promise in organic field-effect transistors, solar cells, and light-emitting diodes. researchgate.netacs.org The introduction of a thiazole unit into an organic semiconductor can effectively lower both the HOMO and LUMO energy levels, a desirable feature for improving the performance and stability of photovoltaic devices. rsc.org

For example, replacing a thiophene (B33073) ring with a thiazole ring in donor-acceptor molecules for organic solar cells has been shown to increase the open-circuit voltage without significantly altering the material's light-harvesting properties. rsc.org Furthermore, thiazolo[5,4-d]thiazole derivatives have been successfully employed as hole-selective materials in perovskite solar cells (PSCs), leading to enhanced efficiency. acs.orgnih.gov Certain mesoionic 1,3-thiazolium-5-thiolate compounds have also demonstrated significant second-order nonlinear optical (NLO) properties, with first hyperpolarizability values suggesting their potential use in advanced optical technologies. acs.org

| Thiazole-Based Material | Property | Value/Observation | Application | Citation |

| Poly(N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide) (PThDBTH) | Optical Band Gap | 2.15 eV | Organic Electronics | researchgate.net |

| Thiazolo[5,4-d]thiazole (TT) Derivatives | Hole Mobility | 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹ | Perovskite Solar Cells | acs.orgnih.gov |

| Thiazolo[5,4-d]thiazole (TT) Derivatives | Ionization Potential | -4.93 to -5.59 eV | Perovskite Solar Cells | acs.orgnih.gov |

| 1,3-Thiazolium-5-thiolate Mesoionic Compounds | First Hyperpolarizability (β) | ~10⁻²⁹ esu | Nonlinear Optics | acs.org |

The thiazole moiety can be incorporated into polymeric structures to create novel materials with specific functions. ontosight.ai For instance, thiazole-containing monomers can undergo electrochemical polymerization to form conducting polymers with distinct optoelectronic properties. researchgate.net Researchers have synthesized thiazole-based polyurea derivatives, demonstrating the versatility of the thiazole ring in forming the main chains of polymers. researchgate.net

Furthermore, the azido group of this compound offers a powerful tool for integrating the thiazole unit into materials via modern synthetic methods. The strain-promoted azide-alkyne cycloaddition (SPAAC) is an efficient reaction that allows for the post-synthetic modification of polymers. mcmaster.ca A polymer containing a strained alkyne can be readily functionalized with an azide-containing molecule like this compound. This "click chemistry" approach is highly efficient and allows for the covalent attachment of the thiazole unit onto a polymer scaffold, enabling the creation of advanced materials with tailored properties for various applications. mcmaster.ca

Development of Chemical Probes and Reagents

The azide functional group in this compound is a key feature for its potential application in the development of chemical probes and reagents. Azides are widely used in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". burleylabs.co.uk This reaction allows for the efficient and specific covalent labeling of biomolecules, such as proteins and nucleic acids, that have been modified to contain an alkyne group. The resulting triazole linkage is highly stable, making this an ideal method for creating probes to study biological processes in living systems. nih.govmdpi.com

While direct applications of this compound as a chemical probe are not extensively documented, its constituent parts suggest its utility. The thiazole ring is a component of various biologically active molecules and fluorescent dyes. researchgate.net For instance, thiazole orange is a well-known fluorescent dye used to stain nucleic acids. burleylabs.co.uk Therefore, this compound could serve as a precursor for synthesizing novel fluorescent probes that combine the labeling capabilities of the azide group with the photophysical properties of a thiazole-containing fluorophore.

The reactivity of the azide group extends beyond click chemistry. It can undergo photochemical reactions to generate highly reactive nitrenes. researchgate.net This property can be exploited in the design of photoaffinity labels, a type of chemical probe used to identify and map the binding sites of ligands on their biological targets. Upon photoactivation, the nitrene generated from the azido group can form a covalent bond with nearby amino acid residues, thus permanently tagging the protein of interest.

Green Chemistry Approaches in Thiazole Synthesis

The synthesis of thiazole derivatives, including precursors like 2-amino-5-methyl-1,3-thiazole which can be converted to this compound, has benefited from the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous substances, minimizing waste, and employing energy-efficient methods.

Ultrasonic irradiation has emerged as a powerful tool in green organic synthesis. The application of ultrasound can significantly accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. researchgate.netnih.gov In the context of thiazole synthesis, ultrasound-assisted methods have been successfully employed for the preparation of various thiazole derivatives. acs.orgtandfonline.com The formation of the thiazole ring often involves condensation reactions that can be facilitated by the localized high temperatures and pressures generated by acoustic cavitation. This method offers a milder and more energy-efficient alternative to conventional heating. researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, represents another cornerstone of green chemistry. Biocatalysts are highly specific, operate under mild conditions (neutral pH and ambient temperature), and are biodegradable. acs.org In the synthesis of thiazole derivatives, biocatalysts such as modified chitosan (B1678972) have been used. researchgate.netnih.gov For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to be an effective and reusable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. tandfonline.com This combination of biocatalysis and ultrasound provides a synergistic effect, leading to high yields and short reaction times. acs.orgtandfonline.com

The synthesis of this compound typically proceeds via the diazotization of 2-amino-5-methyl-1,3-thiazole followed by reaction with sodium azide. researchgate.netnih.gov The initial synthesis of the 2-aminothiazole (B372263) precursor is a key step where green chemistry principles can be applied. The use of biocatalysts and ultrasonic irradiation in the Hantzsch thiazole synthesis, the reaction of a-haloketones with thioamides, provides an environmentally benign route to these important intermediates.

Research Findings on the Synthesis of Thiazole Derivatives

The following table summarizes research findings on the synthesis of thiazole derivatives using green chemistry approaches.

| Catalyst/Method | Starting Materials | Product | Key Advantages | Reference |

| Terephthalohydrazide Chitosan Schiff's Base (TCsSB) Hydrogel / Ultrasonic Irradiation | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides, and 2-bromo-1-arylethan-1-ones | Novel thiazole derivatives | Eco-friendly biocatalyst, mild reaction conditions, short reaction times, high yields, reusability of the catalyst. | acs.orgtandfonline.com |

| Pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel / Ultrasonic Irradiation | 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide, hydrazonoyl halides, and α-haloketones | Novel thiazole derivatives | Recyclable biocatalyst, high yields, mild conditions, energy-efficient. | researchgate.netnih.gov |

| Cu(I) complex / Ultrasonic Irradiation | Alkyl halide, sodium azide, terminal alkyne | 1,4-disubstituted 1,2,3-triazoles | Highly stable catalyst, compatible with water, low catalyst loading, short reaction times. | rsc.org |

Role as a Precursor to 1,2,3-Triazoles

A significant application of this compound is its use as a precursor for the synthesis of 1,2,3-triazoles. researchgate.netnih.gov The azide group readily participates in cycloaddition reactions with compounds containing activated methylene (B1212753) groups or alkynes.

The reaction of 2-azido-1,3-thiazole derivatives with compounds possessing an active methylene group, such as β-ketoesters or malononitrile, in the presence of a base, leads to the formation of 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazoles. researchgate.net For instance, the reaction of this compound with ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate under mild conditions (K2CO3 in DMSO) affords the corresponding 1,2,3-triazole derivative. nih.gov This transformation is a variation of the Dimroth rearrangement and provides a convenient route to highly substituted triazoles. nih.gov

The following table details the role of 2-azido-thiazoles as precursors in the synthesis of 1,2,3-triazoles.

| Precursor | Reagent | Product | Reaction Conditions | Reference |

| 2-Azido-1,3-thiazole derivatives | Activated methylenic compounds | 1-(1,3-Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids | Base-catalyzed condensation | researchgate.net |

| 2-Azido-5-methyl-1,3,4-thiadiazole and 2-azido-1,3-thiazole | Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | 1,2,3-Triazole ring | K2CO3, DMSO | nih.gov |

| 2-Azidoazoles | (Trimethylsilyl)acetylene | 1-Heteroaryl-4-trimethylsilyl-1,2,3-triazoles | 1,3-dipolar cycloaddition |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Development

While established methods for the synthesis of 2-azidothiazoles exist, primarily through the diazotization of 2-aminothiazoles followed by reaction with sodium azide (B81097), there remains considerable scope for innovation. researchgate.nettandfonline.com Future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic protocols.

Key areas for future exploration include:

Flow Chemistry and Microreactors: The use of organic azides often raises safety concerns due to their potential instability. Continuous-flow synthesis in microreactors offers a safer and more efficient alternative to traditional batch processes by minimizing reaction volumes and enabling precise control over reaction parameters. mathewsopenaccess.com Investigating the synthesis of 2-azido-5-methyl-1,3-thiazole (B6229818) in flow systems could lead to higher yields, improved safety, and easier scalability.

Biocatalysis and Green Catalysts: The development of enzymatic or whole-cell biocatalytic systems for the synthesis of thiazole (B1198619) derivatives is a growing field. Research into biocatalysts that can mediate the formation of the thiazole ring or the introduction of the azide functionality under mild, environmentally benign conditions is a promising avenue. mdpi.com Furthermore, the use of reusable, eco-friendly catalysts, such as modified chitosan-based hydrogels, has shown promise in thiazole synthesis and could be adapted for this specific compound. nih.gov

Advanced Catalytic Systems: Exploration of novel catalysts, including magnetically recoverable nanocatalysts, could streamline the synthesis and purification processes. researchgate.net Such catalysts offer high activity and can be easily separated from the reaction mixture using an external magnetic field, reducing waste and cost. researchgate.net The development of catalysts specifically tailored for the azido-transfer reaction onto the 5-methyl-1,3-thiazole core could significantly improve efficiency. rsc.org

| Catalyst Type | Potential Advantage | Relevant Research Focus |

| Biocatalysts | Mild reaction conditions, high selectivity, sustainability. | Engineering enzymes for specific thiazole synthesis. |

| Flow Reactors | Enhanced safety, scalability, precise process control. mathewsopenaccess.com | Optimization of flow conditions for azidation. |

| Nanocatalysts | High catalytic activity, easy recovery and reusability. researchgate.net | Synthesis of magnetic nanocatalysts for one-pot reactions. researchgate.net |

| Modified Biopolymers | Eco-friendly, reusable, mild conditions. mdpi.comnih.gov | Adapting catalysts like Terephthalohydrazide Chitosan (B1678972) Schiff's base (TCsSB) hydrogel. nih.gov |

Exploration of Less-Known Reactivity Modes

The reactivity of this compound is dominated by the chemistry of the azide group, most notably in 1,3-dipolar cycloadditions to form triazoles. rsc.orgpsu.edu However, several other reactivity modes remain underexplored.

Photochemical Reactions: Irradiation of 2-azidothiazoles can generate highly reactive nitrene intermediates. researchgate.netmdpi.com The subsequent reactions of these nitrenes, such as ring-opening, dimerization, or aziridination of alkenes, are not fully understood for the 5-methyl substituted variant. researchgate.netnih.gov A systematic study of the photochemical reactivity of this compound with a diverse range of substrates could yield novel heterocyclic structures and synthetic methodologies.

Azido-Tetrazole Tautomerism: 2-Azidothiazoles exist in a temperature- and solvent-dependent equilibrium with their cyclic tetrazolo[5,1-b]thiazole tautomers. researchgate.netacs.orgacs.org The position of this equilibrium significantly influences the compound's reactivity. A detailed investigation into the factors governing this tautomerism for this compound is crucial for controlling its reaction outcomes. Understanding how the methyl group at the 5-position affects the electronic properties and stability of each tautomer is a key research question.

Metal-Catalyzed Transformations: Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), other metal-catalyzed reactions of the azido (B1232118) group could be explored. This includes reactions like denitrogenative couplings or intramolecular C-H amination, which could provide direct routes to complex fused-ring systems.

| Reactivity Mode | Potential Outcome | Research Question |

| Photochemistry | Novel aziridines, fused heterocycles, polymers. researchgate.net | How does the 5-methyl group influence nitrene reactivity? |

| Cycloadditions | Diverse 1,2,3-triazole derivatives. researchgate.net | What is the scope of reaction with less-activated alkynes/alkenes? |

| Tautomerism | Control over reaction pathways (azide vs. tetrazole). researchgate.net | What are the precise equilibrium constants in various solvents? |

| Metal-Catalyzed Reactions | Direct C-N bond formation, complex scaffolds. | Can rhodium or palladium catalysts enable novel transformations? |

Advanced In Situ Spectroscopic Studies of Reactions

To fully understand and control the complex reactivity of this compound, advanced analytical techniques are required. In situ spectroscopic methods, which monitor reactions in real-time without the need for sampling, are particularly powerful.

Future research should employ techniques such as:

In Situ NMR and IR Spectroscopy: To monitor the kinetics of reactions like cycloadditions or the azido-tetrazole equilibrium. psu.edu This can provide direct evidence for reaction intermediates, such as triazene (B1217601) salts formed during azido transfer reactions, and help optimize reaction conditions. rsc.org

Time-Resolved Spectroscopy: To study the transient species generated during photochemical reactions. Uncovering the lifetime and reactivity of the nitrene intermediate formed from this compound would provide invaluable mechanistic insight.

Raman Spectroscopy: For monitoring reactions in heterogeneous systems, such as those involving solid-supported catalysts or in different solvent environments, to better understand the catalyst's role and the reaction mechanism at interfaces.

Integration with Machine Learning for Predictive Chemistry

The intersection of synthetic chemistry and machine learning (ML) offers a paradigm shift in how molecules are designed and synthesized. For this compound, ML could accelerate discovery significantly.

Predictive Modeling for Reactivity and Yields: ML models, trained on experimental data, can predict the outcomes of reactions. For instance, a model could predict the yield of a cycloaddition reaction based on the reactants, catalyst, and conditions, saving significant experimental effort. acs.org Studies on other thiazole derivatives have already demonstrated the potential of ML to predict reaction yields and biological activity. acs.orglaccei.org

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives of this compound and calculating their properties, QSAR models can predict their potential biological activity or material properties. nih.govtandfonline.com This in silico screening can identify the most promising candidates for synthesis and testing.

De Novo Molecular Design: Generative ML models can design entirely new molecules based on the this compound scaffold with desired, predicted properties. This could lead to the discovery of novel drug candidates, functional dyes, or materials that would be difficult to conceive through traditional chemical intuition alone. researchgate.net

| Machine Learning Application | Objective | Potential Impact |

| Yield Prediction | Forecast the outcome of synthetic reactions. acs.org | Reduced experimental cost and time; optimized synthesis. |

| QSAR Modeling | Predict biological activity or material properties. laccei.orgnih.gov | Prioritization of synthetic targets for drug discovery or materials science. |

| Generative Models | Design novel molecules with desired characteristics. researchgate.net | Accelerated discovery of new functional compounds. |

Design and Synthesis of New Functional Materials incorporating the this compound Moiety

The unique structure of this compound makes it an excellent candidate for incorporation into a variety of functional materials.

Fluorescent Probes and Sensors: Thiazole derivatives are known fluorophores. beilstein-journals.org The azido group provides a convenient handle for attaching the molecule to biomolecules or other targets via "click chemistry." A key research direction is the development of fluorescent probes based on this scaffold for applications in chemical biology, such as activity-based protein profiling or bio-imaging. beilstein-journals.org A notable study demonstrated that 2-azidothiazole (B1280892) can serve as a single-source precursor for sulfur-rich nitrogen dots used in the dual-mode sensing of mercury ions. nih.gov

Polymer Chemistry: The thiazole moiety can be incorporated into polymer backbones to create materials with specific thermal, optical, or electronic properties. mdpi.com For example, thiazole-containing polyureas have been investigated as corrosion inhibitors. mdpi.com The azido group can be used as a cross-linking agent or as a point of functionalization after polymerization.

Energetic Materials and Propellants: While requiring careful handling, the high nitrogen content of the azido group suggests potential applications in the field of energetic materials. Research in this area would focus on synthesizing stable, high-energy-density materials where the thiazole ring acts as a sensitizer (B1316253) or moderates decomposition pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Azido-5-methyl-1,3-thiazole, and how can purity be optimized?

- Methodological Answer : The Hantzsch thiazole synthesis is a foundational approach, involving cyclocondensation of thioureas with α-haloketones or aldehydes. For azido-functionalized derivatives, post-synthetic azidation via nucleophilic substitution (e.g., NaN₃) is recommended. Evidence from analogous thiazole syntheses highlights the importance of solvent selection (e.g., DMF for azide stability) and catalyst optimization (e.g., Cu(I) for click chemistry) to minimize side reactions . Purity can be enhanced using column chromatography, as demonstrated in the isolation of thiazole-triazole hybrids with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the thiazole ring protons (δ 6.5–8.5 ppm) and methyl/azido groups (δ 2.1–2.5 ppm for CH₃; azido protons are typically silent). For 5-methyl substitution, coupling patterns in the aromatic region are critical .

- IR : Confirm the azide stretch at ~2100–2200 cm⁻¹ and thiazole C=N/C-S bonds at 1600–1650 cm⁻¹ .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₄H₅N₄S) with <5 ppm error. Cross-validate with elemental analysis for C, H, N, and S content .

Q. What strategies mitigate safety risks during azide-containing thiazole synthesis?

- Methodological Answer : Azides are thermally unstable; use low-temperature reactions (<0°C) and avoid concentrated solutions. Conduct small-scale trials under inert atmospheres (N₂/Ar). Explosion risks can be minimized by substituting NaN₃ with safer azide sources (e.g., TMS-N₃) where feasible .

Advanced Research Questions

Q. How can computational tools predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the azide group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in cycloadditions .

- Molecular Docking : Screen against protein targets (e.g., kinases, enzymes) using AutoDock Vina. Evidence from thiazole-triazole hybrids shows that substituent positioning (e.g., para-fluorophenyl groups) improves binding affinity to active sites .

Q. How to resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Methodological Answer :

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) using SHELXL for refinement. For example, crystallographic data for 2-chloro-5-chloromethyl-1,3-thiazole confirmed bond lengths and angles, resolving NMR assignment conflicts .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates. In thiadiazole syntheses, unexpected byproducts were traced to competing pathways (e.g., β-elimination vs. cyclization) .

Q. What are the challenges in functionalizing this compound for click chemistry applications?

- Methodological Answer : The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), but steric hindrance from the methyl group may reduce reactivity. Optimize solvent polarity (e.g., DMSO/H₂O mixtures) and ligand choice (e.g., TBTA) to accelerate kinetics. Evidence from triazole-thiazole hybrids shows that bulky substituents require extended reaction times (24–48 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.